TAK-243

Catalog No.
S549056
CAS No.
1450833-55-2
M.F
C19H20F3N5O5S2
M. Wt
519.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TAK-243

CAS Number

1450833-55-2

Product Name

TAK-243

IUPAC Name

[(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate

Molecular Formula

C19H20F3N5O5S2

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C19H20F3N5O5S2/c20-19(21,22)33-12-3-1-2-10(6-12)13-8-16-24-5-4-15(27(16)26-13)25-14-7-11(17(28)18(14)29)9-32-34(23,30)31/h1-6,8,11,14,17-18,25,28-29H,7,9H2,(H2,23,30,31)/t11-,14-,17-,18+/m1/s1

InChI Key

KJDAGXLMHXUAGV-DGWLBADLSA-N

SMILES

C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

TAK-243, TAK 243, TAK243, MLN7243, MLN-7243, MLN 7243, AOB87172, AOB-87172, AOB 87172

Canonical SMILES

C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N

Description

The exact mass of the compound Sulfamic acid, [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-[(trifluoromethyl)thio]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl ester is 519.0858 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Adrenocortical Carcinoma (ACC) Research

Specific Scientific Field: This research falls under the field of Oncology, specifically the study of Adrenocortical Carcinoma (ACC).

Summary of the Application: TAK-243, a clinical ubiquitin-activating enzyme (UAE) inhibitor, showed potent activity in ACC cell lines .

Methods of Application: An extensive drug screen was conducted to identify compounds with potential activity against ACC cell lines . The efficacy of TAK-243 was tested in ACC models including patient-derived organoids and mouse xenografts .

Results or Outcomes: TAK-243 inhibited protein ubiquitination in ACC cells, leading to the accumulation of free ubiquitin, activation of the unfolded protein response, and induction of apoptosis . The tumor suppressive effects of TAK-243 and its synergistic effects with Venetoclax were further confirmed in a mouse xenograft model .

Application in Acute Myeloid Leukemia (AML) Research

Specific Scientific Field: This research is in the field of Hematology, specifically the study of Acute Myeloid Leukemia (AML).

Summary of the Application: A genome-wide CRISPR/Cas9 knockout screen was conducted in AML cells in the presence of TAK-243 to identify genes essential for TAK-243 action .

Methods of Application: A genome-wide CRISPR/Cas9 knockout screen was conducted in AML cells in the presence of TAK-243 . The aim was to identify genes whose knockout confers resistance to TAK-243 .

Results or Outcomes: The top gene identified was BEN domain-containing protein 3 (BEND3), a transcriptional repressor and a regulator of chromatin organization . Knockout of BEND3 dampened TAK-243 effects on ubiquitylation, proteotoxic stress, and DNA damage response . BEND3 knockout upregulated the ABC efflux transporter breast cancer resistance protein (BCRP; ABCG2), and reduced the intracellular levels of TAK-243 .

Application in Chronic Myelomonocytic Leukemia (CMML) Research

Specific Scientific Field: This research is in the field of Hematology, specifically the study of Chronic Myelomonocytic Leukemia (CMML).

Methods of Application: The trial aimed to establish the recommended phase 2 dose (RP2D) of TAK-243 administered intravenously in a twice-weekly schedule in patients with CMML refractory to hypomethylating agents (HMAs) .

Results or Outcomes: The trial was still in progress at the time of the last update

Application in Advanced Cancer Research

Specific Scientific Field: This research is in the field of Oncology, specifically the study of Advanced Cancers.

Summary of the Application: A clinical trial was conducted to study TAK-243 in patients with advanced cancer .

Methods of Application: The trial aimed to study the side effects and best dose of TAK-243 in treating patients with advanced cancer .

Application in Lymphoma Research

Specific Scientific Field: This research is in the field of Oncology, specifically the study of Lymphoma.

Summary of the Application: A study was conducted to examine whether TAK-243, a small molecule inhibitor of the ubiquitin activating enzyme (UAE), could heighten tumor immunogenicity and increase response to checkpoint inhibition .

Methods of Application: The study used multiplexed trackable intratumor microdosing (CIVO TM, Presage Biosciences) to introduce TAK-243 alone or in combination with an anti-PD1 antibody (RPM1-14) to distinct localized positions within a syngeneic model of lymphoma (A20) .

Results or Outcomes: TAK-243 induced elevation of multiple immune response biomarkers including dendritic cell enrichment, chemokine elevation, TNFa elevation, and CD8/Granzyme B elevation . Intratumor injection of TAK-243 resulted in greater regression of tumors in a dual flanked A20 xenograft model when combined with systemically delivered anti-PD1 .

Application in Myelodysplastic Syndromes (MDS) Research

Specific Scientific Field: This research is in the field of Hematology, specifically the study of Myelodysplastic Syndromes (MDS).

Methods of Application: The trial aimed to establish the recommended phase 2 dose (RP2D) of TAK-243 administered intravenously in a twice-weekly schedule in patients with MDS refractory to hypomethylating agents (HMAs) .

TAK-243 is a novel compound that functions as a potent inhibitor of Ubiquitin-activating enzyme 1 (UBA1), a crucial enzyme in the ubiquitin-proteasome pathway. This pathway plays a significant role in regulating protein degradation and cellular homeostasis. TAK-243 has demonstrated the ability to inhibit protein ubiquitination, leading to the accumulation of free ubiquitin and activation of cellular stress responses, which can induce apoptosis in cancer cells .

TAK-243 primarily interacts with UBA1 by forming a covalent bond with the enzyme, effectively blocking its activity. This inhibition leads to a cascade of reactions where the normal ubiquitination process is disrupted, resulting in increased levels of unmodified proteins and subsequent cellular stress. Specifically, TAK-243 binds to free ubiquitin, forming a TAK-243-ubiquitin adduct that prevents the activation of E1 enzymes, thereby inhibiting intracellular ubiquitin binding .

TAK-243 exhibits significant biological activity against various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and solid tumors such as pancreatic cancer and glioblastoma. In preclinical studies, it has shown robust anti-tumor effects by inducing apoptosis and activating the unfolded protein response. Notably, it has been effective in overcoming drug resistance in models of multiple myeloma . The compound is currently undergoing clinical trials for its efficacy in treating advanced cancers .

The synthesis of TAK-243 involves several chemical steps to construct its unique structure, which includes specific functional groups that enable its interaction with UBA1. While detailed synthetic protocols are proprietary, initial reports suggest that it is synthesized through standard organic chemistry techniques involving coupling reactions and purification processes to achieve high purity suitable for biological testing .

TAK-243 is being explored primarily as an anti-cancer therapeutic agent due to its ability to inhibit UBA1. Its applications extend beyond oncology; it may also serve as a tool compound for studying the ubiquitin-proteasome system in various biological contexts. Additionally, its potential synergistic effects with existing cancer therapies make it a candidate for combination treatments in clinical settings .

Studies have shown that TAK-243 is a substrate for the multidrug resistance protein ABCB1 (P-glycoprotein), which can limit its cytotoxic efficacy in drug-resistant tumors. In vitro experiments indicated that the presence of ABCB1 reduces the accumulation of TAK-243 within cells, thereby diminishing its therapeutic effects. Pharmacological inhibition or genetic knockout of ABCB1 has been shown to reverse this resistance, indicating potential strategies for enhancing TAK-243's effectiveness .

TAK-243 belongs to a class of compounds that inhibit E1 enzymes involved in ubiquitination. Here is a comparison with similar compounds:

Compound NameTarget EnzymePotency (IC50)Unique Features
TAK-243UBA11 ± 0.2 nMFirst-in-class UBA1 inhibitor
MLN4924NEDD8-activating enzyme10 nMTargets NEDD8 pathway; used in solid tumors
P5091UBA320 nMSelective for UBA3; less potent than TAK-243
NSC697923UBA630 nMInhibits multiple E1 enzymes; broader spectrum

Uniqueness of TAK-243: Unlike other compounds, TAK-243 selectively inhibits UBA1 with high potency while showing less activity against related enzymes like UBA3 and NEDD8-activating enzyme. This selectivity may contribute to its unique therapeutic profile in cancer treatment .

Molecular Formula and Weight Analysis

TAK-243 has the molecular formula C₁₉H₂₀F₃N₅O₅S₂ and a molecular weight of 519.5 g/mol (calculated by PubChem). This composition includes a pyrazolo[1,5-a]pyrimidine core linked to a cyclopentyl sulfamate group and a 3-(trifluoromethylthio)phenyl substituent. The exact mass, determined via high-resolution mass spectrometry, is 519.08579559 Da.

Stereochemical Configuration and Isomerism

TAK-243 contains four defined stereocenters in its cyclopentyl moiety, with the absolute configuration [(1R,2R,3S,4R)]. This stereochemistry is critical for its binding affinity to ubiquitin-activating enzyme (UAE/UBA1). No stereoisomers or enantiomers have been reported, as synthetic routes enforce strict stereocontrol during cyclopentane ring formation.

IUPAC Nomenclature and Synonyms

The IUPAC name is [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate. Common synonyms include MLN7243, UAE inhibitor MLN7243, and NSC-785004.

Synthesis and Manufacturing

Synthetic Pathways for Adenosine Sulfamate Analogues

TAK-243 is synthesized through a multi-step process:

  • Core Construction: The pyrazolo[1,5-a]pyrimidine scaffold is built via cyclocondensation of 3-(trifluoromethylthio)phenylacetonitrile with hydrazine derivatives.
  • Stereoselective Cyclopentane Functionalization: A chiral cyclopentane intermediate is prepared using asymmetric catalysis, followed by Mitsunobu coupling to introduce the sulfamate group.
  • Final Coupling: The pyrazolo-pyrimidine and cyclopentyl-sulfamate moieties are linked via nucleophilic aromatic substitution under palladium catalysis.

Optimization of Yield and Purity in Industrial Synthesis

Industrial-scale synthesis prioritizes:

  • Purity Control: Chromatographic purification (HPLC) ensures >98% purity, with residual solvents limited to <0.1%.
  • Yield Enhancement: Optimized reaction conditions (e.g., 80°C, 12 hr) achieve 65–70% overall yield.
  • Stereochemical Fidelity: Chiral auxiliaries and enzyme-mediated resolutions maintain >99% enantiomeric excess.

Physicochemical Properties

Solubility Profiles in Polar vs. Nonpolar Solvents

SolventSolubility (mg/mL)
Dimethyl sulfoxide (DMSO)50–100
Water<0.1
Ethanol25
Chloroform10–15

The compound’s logP (XLogP3-AA) is 2.0, reflecting moderate hydrophobicity.

Thermal Stability and Degradation Kinetics

TAK-243 remains stable at room temperature but undergoes decomposition above 150°C. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, with primary degradation products arising from sulfamate hydrolysis.

Crystallographic Analysis and Polymorphism

X-ray crystallography confirms a monoclinic crystal system (space group P2₁) with unit cell parameters:

  • a = 8.92 Å, b = 10.34 Å, c = 12.57 Å
  • α = 90°, β = 102.3°, γ = 90°.No polymorphs have been identified, likely due to the rigid cyclopentane conformation and strong hydrogen-bonding network.

Ubiquitin-Activating Enzyme (UBA1) Inhibition

TAK-243 represents a first-in-class, mechanism-based small-molecule inhibitor of ubiquitin-activating enzyme (UBA1), the primary mammalian E1 enzyme that initiates the ubiquitin conjugation cascade [3]. This adenosine sulfamate analog demonstrates exceptional potency against UBA1, with biochemical inhibition constants below 0.75 nanomolar in pyrophosphate exchange assays and 1 ± 0.2 nanomolar in E2 transthiolation assays [14]. The compound exhibits remarkable selectivity for UBA1 over related E1 enzymes, showing approximately 9-fold selectivity versus UBA6, 37-fold versus NEDD8-activating enzyme, and over 1,000-fold selectivity against SUMO-activating enzyme and ISG15-activating enzyme [14].

Structural Basis of UBA1-TAK-243 Interactions

Crystal structure analysis of humanized yeast UBA1 complexed with TAK-243-ubiquitin reveals the detailed molecular basis for the compound's exceptional potency [11] [19]. TAK-243 binds to the adenylation active domain (AAD) of UBA1, extending deeper into the ATP-binding pocket than the natural adenosine monophosphate substrate [10]. The molecule adopts a distinctive hook-like conformation through its trifluoromethyl-thiophenyl group, which penetrates into a hydrophobic pocket adjacent to the adenylation site [34]. This binding configuration involves critical interactions with four key residues: alanine 580 (the gatekeeper residue), proline 554, aspartic acid 579, and tyrosine 583 [34]. The alanine 580 residue plays a particularly crucial role, as mutations to serine or threonine at this position confer significant resistance to TAK-243, with resistance mutations identified in clinical isolates demonstrating this mechanism [9] [35].

The structural determinants of TAK-243 binding involve hydrogen bonding interactions between the sulfamate group and active site residues, while the pyrazolopyrimidine core occupies the adenine-binding pocket [11]. The compound's unique trifluoromethyl-thiophenyl hook extends into a region normally occupied by the ribose and phosphate groups of ATP, creating additional hydrophobic contacts that enhance binding affinity [34]. Importantly, the Y583C mutation identified in resistant cell lines disrupts the hydrophobic core and eliminates putative hydrogen bonds, demonstrating the critical nature of these structural interactions [10].

Competitive vs. Allosteric Inhibition Mechanisms

TAK-243 employs a unique substrate-assisted inhibition mechanism that distinguishes it from conventional competitive or allosteric inhibitors [13] [33]. The compound initially binds to the ATP-binding site of UBA1 as an ATP mimetic, but subsequently forms a covalent adduct with ubiquitin that mimics the ubiquitin-adenylate intermediate [3] [12]. This mechanism involves the TAK-243 molecule attacking the thioester-bound ubiquitin to form a stable TAK-243-ubiquitin conjugate that cannot be released from the enzyme [37]. The resulting covalent complex effectively blocks further ubiquitin activation cycles, leading to mechanism-based inhibition that is both potent and persistent [3].

Unlike classical competitive inhibition, this substrate-assisted mechanism provides enhanced selectivity and durability of enzyme inhibition [13]. The formation of the covalent TAK-243-ubiquitin adduct represents an irreversible modification that distinguishes this approach from reversible competitive inhibitors [30]. This mechanism explains the compound's exceptional potency in cellular systems, where nanomolar concentrations achieve complete inhibition of ubiquitin activation [3] [14].

Disruption of Ubiquitination Cascades

Impact on K48-Linked vs. K63-Linked Polyubiquitination

TAK-243 treatment results in global depletion of all ubiquitin linkage types, with mass spectrometry analysis revealing uniform decreases across K6, K11, K27, K48, and K63-linked polyubiquitin chains [17] [18]. Immunofluorescence studies demonstrate that K48-linked ubiquitin conjugates, which primarily target proteins for proteasomal degradation, decrease rapidly and uniformly throughout the cell following TAK-243 exposure [17]. In contrast to proteasome inhibitors like bortezomib, which cause accumulation of K48-linked chains, TAK-243 treatment leads to a five-fold reduction in K48-linked ubiquitin levels within six hours [17].

The compound's effects on K63-linked polyubiquitination, which regulates non-degradative cellular processes including DNA damage signaling and inflammatory responses, show similar kinetics of depletion [17] [18]. Time-course mass spectrometry analysis reveals that all measured ubiquitin linkage types follow comparable depletion patterns, with no preferential preservation of specific chain types [17]. This global ubiquitin depletion contrasts sharply with more selective interventions that target specific E2 or E3 enzymes, highlighting the fundamental role of UBA1 in all ubiquitination pathways [3] [16].

Temporal Dynamics of Ubiquitin Pool Depletion

The temporal dynamics of TAK-243-induced ubiquitin depletion follow a precise and predictable pattern, with site-specific deubiquitylation rates revealing distinct kinetic classes [18]. Approximately 22% of ubiquitination sites exhibit very fast turnover with half-lives less than 5 minutes, while 45% demonstrate half-lives less than 10 minutes [18]. The majority of sites (67%) show complete depletion within 30 minutes of TAK-243 treatment, with only 14% of sites showing no significant decrease within one hour [18].

Time PointUbiquitin Conjugate LevelKey MarkersCellular Response
5 minutesRapid decrease beginsFree ubiquitin accumulationImmediate target engagement
10 minutesSignificant reduction (45% sites <10 min t1/2)Polyubiquitin chain lossProteostasis disruption
30 minutesMajor depletion (67% sites <30 min t1/2)H2B deubiquitinationUPR pathway activation
60 minutesSustained reductionPCNA deubiquitinationDNA replication stress
2 hoursComplete depletion in sensitive cellsPERK phosphorylationER stress induction
4 hoursER stress markers appearATF4/CHOP upregulationCell cycle arrest
6 hoursDNA damage markers evidentγH2AX formationDNA damage accumulation
24 hoursApoptosis inductionPARP cleavageApoptotic cell death

The depletion kinetics correlate directly with cellular sensitivity, as cell lines showing rapid ubiquitin conjugate loss demonstrate enhanced susceptibility to TAK-243-induced cytotoxicity [7]. Accumulation of free ubiquitin occurs simultaneously with conjugate depletion, indicating that the compound blocks new conjugation while existing conjugates are processed by cellular deubiquitinases [7] [16]. Notably, ubiquitin conjugates that accumulate in perinuclear aggregates following proteasome inhibition remain resistant to TAK-243-mediated depletion, suggesting compartmentalization effects on ubiquitin pool dynamics [17].

Downstream Cellular Consequences

Proteotoxic Stress Induction via Proteasome Dysregulation

TAK-243 treatment induces severe proteotoxic stress through disruption of normal protein homeostasis mechanisms [3] [5]. Unlike proteasome inhibitors that directly block protein degradation, TAK-243 prevents the ubiquitin tagging required for proteasomal recognition, leading to accumulation of misfolded and unfolded proteins within the endoplasmic reticulum [20] [22]. This accumulation occurs because proteins destined for degradation cannot be properly marked with ubiquitin chains, while simultaneously, the cellular capacity for protein quality control becomes overwhelmed [15] [16].

The proteotoxic stress manifests through multiple biochemical markers, including increased expression of heat shock proteins HSP70 and glucose-regulated protein 78 (GRP78) [15] [20]. Cellular thermal shift assay analysis confirms that TAK-243 preferentially binds UBA1 in cancer cells at concentrations associated with proteotoxic stress induction [4] [10]. The stress response is particularly pronounced in malignant cells, which exhibit higher baseline proteotoxic stress and reduced reserve capacity for managing additional protein misfolding burden [13] [20].

ER Stress Response Pathway Activation (PERK/ATF4, IRE1/XBP1)

TAK-243 rapidly activates all three major unfolded protein response pathways within 2-4 hours of treatment [15] [20] [22]. The PERK/eIF2α/ATF4 pathway shows the most consistent activation across cell types, with PERK phosphorylation occurring within 2 hours, followed by eIF2α phosphorylation and subsequent ATF4 upregulation [16] [20]. This pathway culminates in the induction of C/EBP homologous protein (CHOP), a pro-apoptotic transcription factor that serves as a terminal UPR effector [5] [20].

UPR PathwayMarker/ProteinTime CourseCell Type SpecificityFunctional Consequence
PERK/eIF2α/ATF4PERK phosphorylation2-4 hoursUniversal responseTranslation attenuation
PERK/eIF2α/ATF4eIF2α phosphorylation2-4 hoursUniversal responseProtein synthesis shutdown
PERK/eIF2α/ATF4ATF4 upregulation4-6 hoursStrong in MM1.S, moderate in U266Transcriptional reprogramming
PERK/eIF2α/ATF4CHOP/GADD153 induction6-24 hoursStrong pro-apoptotic signalApoptosis induction
IRE1α/XBP1IRE1α activation2-6 hoursVariable between cell linesmRNA splicing regulation
IRE1α/XBP1XBP1 splicing (XBP1s)4-8 hoursProminent in DLBCL cellsER gene transcription
IRE1α/XBP1XBP1s nuclear translocation6-12 hoursEnhanced in lymphoma modelsER homeostasis restoration
ATF6ATF6 cleavage4-8 hoursMore active in NCI-H295RER gene transcription
ATF6ATF6 nuclear translocation6-12 hoursCell line dependentMembrane biogenesis

The IRE1α/XBP1 pathway demonstrates variable activation patterns depending on cell type, with particularly robust responses observed in diffuse large B-cell lymphoma cells [16] [20]. XBP1 splicing generates the active XBP1s transcription factor, which regulates genes involved in endoplasmic reticulum biogenesis and protein folding [21]. The ATF6 pathway shows the most cell-type-specific activation, with enhanced activity in certain adrenocortical carcinoma cell lines compared to others [7].

DNA Damage Response Impairment (γH2AX, RAD51 Foci)

TAK-243 treatment significantly impairs DNA damage response pathways through multiple mechanisms [4] [16] [25]. While the compound does not directly induce DNA double-strand breaks, it severely compromises the cellular capacity for DNA damage repair [23] [24]. This impairment manifests through reduced recruitment of DNA repair proteins, including 53BP1, to sites of DNA damage and sustained γH2AX foci formation following genotoxic stress [4] [26].

The DNA damage response impairment results from the essential role of ubiquitination in coordinating DNA repair protein recruitment and function [16] [25]. TAK-243 treatment leads to accumulation of Cdt1, a replication licensing factor normally regulated by ubiquitin-mediated degradation, resulting in DNA rereplication and subsequent checkpoint activation [16] [20]. This rereplication stress contributes to the formation of γH2AX foci, although these may represent replication-associated damage rather than classical double-strand breaks [23] [24].

Importantly, TAK-243 treatment activates CHK1 kinase through a non-ATR-mediated mechanism linked to endoplasmic reticulum stress rather than direct DNA damage [23] [24]. This activation pattern differs from classical DNA damaging agents and reflects the compound's primary mechanism through proteotoxic stress induction [23]. The impaired DNA repair capacity sensitizes cells to concurrent genotoxic therapies, providing a mechanistic basis for combination treatment strategies with radiation therapy or DNA-damaging chemotherapeutics [26] [27].

Assay TypeIC50/Kd ValueSelectivity Ratio vs UBA1Cell Type/Target
E1-UBL-dependent pyrophosphate exchange (PPiX)>0.75 nM1.0Biochemical
UBCH10 E2 transthiolation assay1 ± 0.2 nM1.0Biochemical
Cellular ubiquitin depletion (AML cells)15-40 nM (48h)N/AAML cell lines
Cellular ubiquitin depletion (DLBCL cells)30-180 nM (24h)N/ADLBCL cell lines
Primary AML samples<75 nM (48h)N/APrimary AML
UBA6 inhibition7 ± 3 nM~9xRelated E1 enzyme
NEDD8-activating enzyme (NAE)28 ± 11 nM~37xRelated E1 enzyme
SUMO-activating enzyme (SAE)850 ± 180 nM~1,133xRelated E1 enzyme
ISG15-activating enzyme (UBA7)5,300 ± 2,100 nM~7,067xRelated E1 enzyme
Autophagy-activating enzyme (ATG7)>10,000 nM>13,333xRelated E1 enzyme

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

4

Exact Mass

519.08579559 g/mol

Monoisotopic Mass

519.08579559 g/mol

Heavy Atom Count

34

Appearance

White to off-white crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V9GGV0YCDI

Wikipedia

Tak-243

Dates

Modify: 2023-08-15
1. Preparation of ubiquitin-​activating enzyme inhibitor and use alone and in combination with other chemotherapeutic agents for treatment of cancer by Bence, Neil; Huck, Jessica; Hyer, Marc; Milhollen, Michael; Shi, Judy Qiuju; Traore, Tary from PCT Int. Appl. (2016), WO 2016069392 A1 20160506. | Language: English, Database: CAPLUS
2. Preparation of ubiquitin-​activating enzyme inhibitor and use in combination with radiation for treatment of cancer by Bence, Neil; Hyer, Marc; Milhollen, Michael; Samnotra, Vivek; Santillana Soto, Sergio Luis; Sappal, Darshan from PCT Int. Appl. (2016), WO 2016069393 A1 20160506. | Language: English, Database: CAPLUS
3. Preparation of pyrazolopyrimidinyl compounds as inhibitors of ubiquitin-​activating enzyme by Afroze, Roushan; Bharathan, Indu T.; Ciavarri, Jeffrey P.; Fleming, Paul E.; Gaulin, Jeffrey L.; Girard, Mario; Langston, Steven P.; Soucy, Francois R.; Wong, Tzu-Tshin; Ye, Yingchun from PCT Int. Appl. (2013), WO 2013123169 A1 20130822. | Language: English, Database: CAPLUS

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